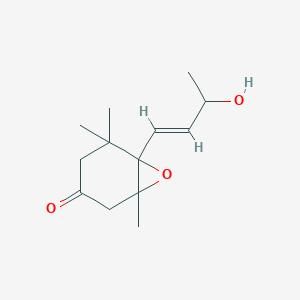

4,5-Dihydroblumenol

Description

Significance of Megastigmanes and Nor-isoprenoids in Chemical Biology

Megastigmanes and nor-isoprenoids represent a significant and expanding class of C13-norisoprenoid secondary metabolites. nih.gov These compounds originate from the oxidative degradation of carotenoids. nih.govzenodo.org They are widely distributed throughout the plant kingdom and can be found in free forms, as glycosidically bound derivatives, or as acylated compounds. nih.govresearchgate.net

The structural diversity of megastigmanes is a result of varied oxygenation positions and their specific biogenetic origins. nih.gov This class of compounds plays a crucial role in the flavor profiles of products like wine and holds potential as flavoring agents for the food and pharmaceutical industries. nih.gov Notable examples of megastigmanes with potent fragrances include β-ionone, β-damascenone, and megastigmatrienone. nih.gov

In the realm of chemical biology, nor-isoprenoids, including megastigmanes, have garnered attention for their diverse and promising biological activities. Research has highlighted their potential for development into hepatoprotective, anti-inflammatory, antioxidant, cytotoxic, and anti-melanogenic agents. nih.govresearchgate.net Furthermore, some megastigmanes have shown promise in promoting the metabolism of cholesterol and triglycerides. nih.gov The broad spectrum of biological activities associated with megastigmane glycosides includes anti-melanogenic, anti-inflammatory, neuroprotective, antioxidant, antitumor, antimicrobial, and hepatoprotective effects. researchgate.netresearchgate.net

Historical Perspective of 4,5-Dihydroblumenol A Discovery and Initial Characterization

This compound A is a specific nor-isoprenoid that has been isolated from a variety of natural sources. Its discovery and characterization have been documented in several phytochemical studies. For instance, a study on Perrottetia multiflora reported the isolation of this compound A as a new nor-isoprenoid. acs.org

Subsequent research has identified this compound A in various other plant species. A phytochemical investigation of Pavonia multiflora led to the isolation of ten secondary metabolites, including this compound A, whose structures were determined using 1H and 13C-NMR spectroscopy and X-ray crystallography. researcher.life It has also been isolated from the leaves of Croton tiglium, the stems of Brucea mollis, and the stem bark of Cedrela odorata. kib.ac.cntargetmol.comresearchgate.net Additionally, it was identified among the chemical constituents of Ficus carica leaves. acgpubs.org

The initial characterization of this compound A and other megastigmanes often involves a combination of spectroscopic techniques. These methods are crucial for elucidating the complex structures and stereochemistry of these molecules, which is essential for understanding their biological activities. zenodo.org

Isolated Sources of this compound A

| Plant Species | Part of Plant |

| Perrottetia multiflora | Not specified |

| Pavonia multiflora | Not specified |

| Croton tiglium | Leaves |

| Brucea mollis | Stems |

| Cedrela odorata | Stem bark |

| Ficus carica | Leaves |

| Laurus nobilis | Leaves |

| Annona glabra | Fruit |

Structure

3D Structure

Properties

IUPAC Name |

(4S,5R)-4-hydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-6,9-10,14,16H,7-8H2,1-4H3/b6-5+/t9-,10-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDJYDVWNNFPHR-CHESLIBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(C1(C=CC(C)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)CC([C@]1(/C=C/[C@@H](C)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315531 | |

| Record name | 4,5-Dihydroblumenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155418-97-6 | |

| Record name | 4,5-Dihydroblumenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155418-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydroblumenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence, Isolation, and Extraction Methodologies of 4,5 Dihydroblumenol a

Plant and Fungal Sources of 4,5-Dihydroblumenol A

This compound A has been successfully isolated from a diverse range of botanical families, highlighting its distribution across different plant genera. The following sections provide a detailed account of its identification in specific plants.

This compound A has been identified as a minor secondary metabolite from the latex of Croton lechleri, a tree species known for producing a red sap commonly referred to as "Dragon's Blood" or "Sangre de Drago". nih.govresearchgate.net In a study aimed at identifying the minor chemical constituents of this latex, a bio-guided fractionation was performed. nih.govnih.gov The process began with the extraction of the latex using solvents of increasing polarity, namely n-hexane, chloroform (B151607), and n-butanol, followed by an aqueous extract. nih.govresearchgate.net

This fractionation led to the isolation of fifteen different compounds, including three megastigmanes, one of which was this compound A. nih.gov This discovery marked the first time that this compound A, along with blumenol B and blumenol C, was isolated from the Croton genus. nih.govthieme-connect.com The structural confirmation of the isolated compound was achieved through a combination of spectroscopic methods, including 1H-NMR, 13C-NMR, and 2D-NMR experiments, as well as Electrospray Ionization Mass Spectrometry (ESI-MS), with the results compared against published data. nih.govnih.gov

Table 1: Isolation of this compound A from Croton lechleri

| Parameter | Details |

| Plant Source | Croton lechleri Muell-Arg |

| Common Name | Dragon's Blood, Sangre de Drago |

| Part Used | Latex (sap) |

| Extraction Solvents | n-hexane, Chloroform, n-Butanol, Water |

| Isolation Method | Bio-guided fractionation |

| Key Finding | First reported isolation from the Croton genus. nih.gov |

The presence of this compound A has been documented in Alternanthera philoxeroides, commonly known as alligator weed. The compound was isolated from the aerial parts of the plant. nih.gov In one study, an n-butanol extract of the plant's aerial portions yielded this compound. nih.govresearchgate.net

Another investigation into the antiviral constituents of A. philoxeroides also led to the isolation of this compound. researchgate.net The isolation procedure involved the use of silica (B1680970) gel and gel permeation chromatography, followed by purification using High-Performance Liquid Chromatography (HPLC). researchgate.net This particular study identified this compound A as one of ten compounds isolated from the plant for the first time. researchgate.net

Table 2: Isolation of this compound A from Alternanthera philoxeroides

| Parameter | Details |

| Plant Source | Alternanthera philoxeroides (Mart.) Griseb. |

| Part Used | Aerial parts |

| Extraction Solvents | n-Butanol, Ethanol (B145695) |

| Isolation Method | Silica gel chromatography, Gel permeation chromatography, HPLC |

| Key Finding | Identified as a constituent in studies on the plant's anti-HBV properties. researchgate.net |

Phytochemical analysis of the leaves of Pachyrhizus erosus, or yam bean, has led to the isolation of this compound A. jst.go.jpresearchgate.net The investigation began with the extraction of powdered, air-dried leaves using methanol (B129727) (MeOH) under sonication. jst.go.jp The resulting methanol extract was concentrated and then subjected to partitioning with n-hexane. The remaining residue was suspended in a methanol-water mixture and further extracted with ethyl acetate (B1210297) (EtOAc). jst.go.jp

This systematic extraction and partitioning process resulted in the isolation of fifteen compounds from the leaves, which included flavonoids, a 3-benzoxepine lactone, and several megastigmanes and their glycosides. jst.go.jpresearchgate.net Among these was this compound A. researchgate.net The structural elucidation of the isolated compounds was carried out using high-resolution electrospray ionization (HR-ESI)-MS, as well as one-dimensional and two-dimensional NMR spectroscopy. researchgate.net

Table 3: Isolation of this compound A from Pachyrhizus erosus

| Parameter | Details |

| Plant Source | Pachyrhizus erosus (L.) Urban |

| Part Used | Leaves |

| Extraction Solvents | Methanol (MeOH), n-hexane, Ethyl Acetate (EtOAc) |

| Isolation Method | Solvent partitioning, Chromatographic techniques |

| Key Finding | Isolated as one of fifteen compounds from the leaves. jst.go.jpresearchgate.net |

This compound A was first reported as a new natural compound following its isolation from Perrottetia multiflora, a plant belonging to the Celastraceae family. researchgate.netacs.org At the time of its discovery, it was described as a new carotenoid-like compound. researchgate.netresearchgate.net This isolation was significant as it represented the first report of C-13 type metabolites from the Celastraceae family. researchgate.netresearchgate.net The structure of this novel compound was determined through detailed spectroscopic studies. researchgate.netresearchgate.net

Table 4: Isolation of this compound A from Perrottetia multiflora

| Parameter | Details |

| Plant Source | Perrottetia multiflora |

| Family | Celastraceae |

| Part Used | Not specified in the provided results. |

| Isolation Method | Spectroscopic studies for structural elucidation. researchgate.net |

| Key Finding | First discovery of this compound A as a new natural product. researchgate.netresearchgate.net |

The chemical compound this compound A has been isolated from the stems and leaves of Morinda citrifolia, also known as noni. researchgate.net The isolation was part of a broader investigation into the chemical constituents of the plant. Researchers used a 90% ethanol extract of the stems and leaves as the starting material. researchgate.net

The purification process employed a variety of column chromatography methods. These included the use of silica gel, ODS (octadecylsilane), and Sephadex LH-20, as well as preparative High-Performance Liquid Chromatography (HPLC). researchgate.net This comprehensive approach led to the identification of seventeen compounds, including this compound A. This study marked the first time that all seventeen of these compounds were isolated from M. citrifolia. researchgate.net

Table 5: Isolation of this compound A from Morinda citrifolia

| Parameter | Details |

| Plant Source | Morinda citrifolia L. |

| Part Used | Stems and Leaves |

| Extraction Solvent | 90% Ethanol |

| Isolation Method | Column chromatography (Silica gel, ODS, Sephadex LH-20), Preparative HPLC |

| Key Finding | First reported isolation from M. citrifolia. researchgate.net |

This compound A has been identified among the chemical constituents isolated from the stems of Brucea mollis. researchgate.net Its isolation was achieved through the application of various chromatographic techniques. researchgate.netebi.ac.uk The methods utilized included column chromatography on silica gel and Sephadex LH-20, in addition to preparative High-Performance Liquid Chromatography (HPLC). researchgate.net This research led to the isolation of ten compounds in total from the plant, with their structures being elucidated based on spectroscopic data analysis. The study noted that all ten compounds, including this compound A, were obtained from this plant for the first time. researchgate.net

Table 6: Isolation of this compound A from Brucea mollis

| Parameter | Details |

| Plant Source | Brucea mollis |

| Part Used | Stems |

| Isolation Method | Column chromatography (Silica gel, Sephadex LH-20), Preparative HPLC |

| Key Finding | First reported isolation from this plant species. researchgate.net |

Isolation from Fungal Species (Fusarium sp.)

Extraction Techniques from Biological Matrices

The extraction and purification of this compound A from complex biological materials rely on established chemical and chromatographic methods. These typically involve initial solvent extraction followed by fractionation to isolate the target compound.

Solvent extraction is a fundamental step in isolating this compound A. The choice of solvent is dictated by the polarity of the target compound and the nature of the biological matrix. A range of organic solvents has been successfully employed.

For instance, the isolation of this compound A from the latex of Croton lechleri involved successive partitioning with solvents of increasing polarity, including n-hexane , chloroform , and n-butanol . nyis.info In the study of Phyllanthus urinaria, an initial ethanolic extract was prepared, while another investigation used methanol to extract compounds from the plant's aerial parts. shqcse.com An acetone -water mixture was also utilized for extracting constituents from fresh P. urinaria plants. The metabolic profiling of Cedrela odorata that identified this compound A was conducted on an 80% methanol leaf extract. mda.state.mn.us Commercial sources also list solvents like ethyl acetate and acetone as suitable for dissolving the compound. mda.state.mn.us

Table 2: Solvents Used in the Extraction and Isolation of this compound A

| Solvent | Source Organism | Extraction Phase | Reference |

|---|---|---|---|

| Methanol (MeOH) | Phyllanthus urinaria, Cedrela odorata | Initial Extraction | shqcse.commda.state.mn.us |

| Ethanol | Phyllanthus urinaria | Initial Extraction | |

| Acetone | Phyllanthus urinaria | Initial Extraction (with water) | |

| n-hexane | Croton lechleri | Fractionation | nyis.info |

| Chloroform | Croton lechleri | Fractionation | nyis.info |

| n-butanol | Croton lechleri | Fractionation | nyis.info |

| Ethyl Acetate | General (Solubility) | Solubilization | mda.state.mn.us |

Bioguided fractionation is a strategy used to systematically separate crude extracts into simpler fractions, with each step guided by a biological assay to pinpoint the active constituents. This approach has been instrumental in the isolation of this compound A.

A notable example is the investigation of the latex from Croton lechleri. nyis.info A bio-guided fractionation of the n-hexane, chloroform, and n-butanol extracts was performed, which ultimately led to the isolation of 15 compounds, including the megastigmane this compound A. nyis.info This method ensures that the chemical separation process is focused on isolating compounds with specific biological activities, increasing the efficiency of discovering active natural products.

Chromatographic Purification Strategies for Isolation

Column Chromatography (Silica Gel, Sephadex LH-20, ODS)

Column chromatography is a fundamental technique used in the initial stages of purification.

Silica Gel: Silica gel is a polar adsorbent widely used for the separation of compounds with varying polarities. iitg.ac.in In the isolation of this compound A, silica gel column chromatography is frequently employed. nih.govresearchgate.netresearchgate.netnih.govnih.govvulcanchem.com The separation is typically achieved by eluting the column with a gradient of solvents, often starting with a non-polar solvent like petroleum ether or hexane (B92381) and gradually increasing the polarity with solvents such as ethyl acetate or acetone. vulcanchem.comacgpubs.orgrochester.edumit.edu

Sephadex LH-20: This lipophilic, bead-formed dextran (B179266) medium is particularly effective for the gel filtration of natural products in organic solvents. cytivalifesciences.com Sephadex LH-20 column chromatography is often used as a subsequent purification step to separate compounds based on their size and polarity. nih.govresearchgate.netresearchgate.netnih.govnih.govacgpubs.org It is typically swollen in a suitable solvent, such as methanol, before packing the column. cytivalifesciences.com

ODS (Octadecylsilane): ODS, also known as RP-18, is a reversed-phase silica gel where the surface is modified with non-polar octadecyl chains. This technique separates compounds based on their hydrophobicity. ODS column chromatography has been utilized in the purification of this compound A, often in conjunction with other chromatographic methods. nih.govresearchgate.netnih.govnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique that offers significant advantages in terms of speed and efficiency. thermofisher.com Both semi-preparative and preparative HPLC have been instrumental in the final purification of this compound A. nih.govresearchgate.netnih.govnih.govacgpubs.orgscite.ai

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, where a non-polar stationary phase is paired with a polar mobile phase. nih.govelementlabsolutions.com This allows for the fine separation of closely related compounds.

Table 1: Examples of HPLC Systems for this compound A Purification

| Plant/Fungal Source | HPLC Type | Column Type | Mobile Phase | Reference |

|---|---|---|---|---|

| Croton yunnanensis | Prep-HPLC | Not Specified | Not Specified | researchgate.net |

| Pinus sylvestris | HPLC | Not Specified | Not Specified | scite.ai |

| Mycetia hainanensis | Preparative HPLC | Not Specified | Not Specified | nih.gov |

| Artabotrys hongkongensis | RP-HPLC | Not Specified | Not Specified | nih.gov |

| Morinda citrifolia | Preparative HPLC | Not Specified | Not Specified | nih.gov |

| Ficus carica | Semi-preparative HPLC | Not Specified | 60% MeOH | acgpubs.org |

Preparative Thin Layer Chromatography (PTLC)

Preparative Thin Layer Chromatography (PTLC) is a solid-liquid chromatographic technique that utilizes a thick layer of adsorbent (typically silica gel) on a glass or plastic plate for the separation of larger quantities of material compared to analytical TLC. iitg.ac.incapes.gov.brrochester.edu This method is advantageous for its speed and the ease of isolating the separated compounds. capes.gov.br

In the context of this compound A, PTLC has been employed as a purification step. For example, in the study of constituents from Ficus cordata, centrifugal preparative TLC (CPTLC) with a silica gel disc was used. pjps.pk Another study on Humulus scandens also mentions the use of preparative TLC. researchgate.net

Flash Chromatography

Flash chromatography is a rapid form of preparative column chromatography that uses moderate pressure to force the solvent through the column, significantly reducing the separation time. rochester.edumit.eduucsb.edu It is a widely used technique for the purification of organic compounds. rochester.eduucsb.edubiotage.com The choice of solvent system is crucial and is often determined by preliminary analysis using analytical TLC. rochester.edumit.edu While not as frequently cited in the specific context of this compound A isolation as other methods, its principles are fundamental to the rapid column chromatography techniques often employed.

Structural Elucidation and Stereochemical Assignment of 4,5 Dihydroblumenol a

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for elucidating the complex structure of natural products like 4,5-dihydroblumenol A. semanticscholar.org Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the carbon skeleton and the spatial arrangement of atoms can be constructed. rsc.org

One-dimensional NMR spectra provide fundamental information about the chemical environment and quantity of protons and carbons within the molecule. slideshare.netlibretexts.org The ¹H NMR spectrum indicates the number of different types of protons and their neighboring environments through chemical shifts, integration, and signal splitting. hmdb.ca The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides clues about their functional groups (e.g., alkyl, olefinic, oxygenated). hmdb.ca

Analysis of the ¹H and ¹³C NMR data for this compound A, typically recorded in solvents like deuterated chloroform (B151607) (CDCl₃) or methanol-d₄, allows for the initial identification of key structural fragments. mdpi.comacgpubs.org These include characteristic signals for methyl groups, methylene (B1212753) protons, and methine protons, including those attached to carbons bearing hydroxyl groups.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound A (in CDCl₃) Note: Data is compiled from representative literature values. acgpubs.org Specific chemical shifts (δ) may vary slightly based on solvent and experimental conditions.

| Position | ¹³C (δ ppm) | ¹H (δ ppm, multiplicity, J in Hz) |

|---|---|---|

| 1 | 41.8 | - |

| 2 | 49.9 | - |

| 3 | 199.8 | - |

| 4 | 51.6 | 2.35 (d, 14.5), 2.55 (d, 14.5) |

| 5 | 71.8 | - |

| 6 | - | - |

| 7 | 127.9 | 5.85 (d, 15.7) |

| 8 | 135.4 | 5.90 (dd, 15.7, 6.5) |

| 9 | 68.2 | 4.30 (q, 6.5) |

| 10 | 20.1 | 1.30 (d, 6.5) |

| 11 | 23.5 | 1.05 (s) |

| 12 | 24.5 | 1.10 (s) |

| 13 | 29.8 | 1.90 (s) |

While 1D NMR identifies the pieces, 2D NMR experiments show how they are connected. princeton.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound A, COSY spectra would show a correlation between the proton at C-8 and the protons at C-7 and C-9, confirming this segment of the side chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbon atoms. sdsu.edu This allows for the unambiguous assignment of each proton signal to a specific carbon in the skeleton, for example, linking the proton signal at δ 4.30 to the carbon signal at δ 68.2 (C-9). researchgate.net

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment, similar to its counterpart NOESY, reveals through-space correlations between protons that are in close proximity, which is crucial for determining the relative stereochemistry of the molecule.

Together, these 2D NMR experiments provide definitive proof of the planar structure and contribute significantly to assigning the stereochemical configuration of this compound A. researchgate.netsemanticscholar.org

One-Dimensional NMR (¹H NMR, ¹³C NMR)

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. msu.edunih.gov Different ionization methods can provide complementary information.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing thermally labile molecules without causing significant fragmentation. nih.govacdlabs.com In ESI-MS, this compound A typically appears as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺. nih.govtheanalyticalscientist.com This provides a clear indication of the molecular weight of the compound.

High-resolution ESI-MS (HR-ESI-MS) provides a highly accurate measurement of the mass-to-charge ratio of the ion, often to four or more decimal places. scispace.com This precision allows for the determination of the elemental composition and the unambiguous calculation of the molecular formula. For this compound A, HR-ESI-MS data would confirm the molecular formula as C₁₃H₂₂O₃, distinguishing it from other isomers with the same nominal mass. mdpi.comscispace.com

Table 2: Mass Spectrometry Data for this compound A

| Technique | Observation | Information Yielded |

|---|---|---|

| ESI-MS | Ion peaks such as [M+H]⁺ or [M+Na]⁺ | Molecular Weight Confirmation |

| HR-ESI-MS | Highly accurate m/z value for the molecular ion | Determination of Molecular Formula (C₁₃H₂₂O₃) |

| EI-MS | Fragmentation pattern | Structural fragment information |

Electron Ionization (EI) is a hard ionization technique that bombards the molecule with high-energy electrons, leading to predictable and reproducible fragmentation. msu.edustackexchange.com While the molecular ion peak may be weak or absent, the resulting fragment ions provide a "fingerprint" that can be used for structural confirmation. The fragmentation pattern of this compound A in EI-MS would show characteristic losses, such as the loss of a methyl group or water, which further corroborates the structure elucidated by NMR.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Ancillary Spectroscopic and Computational Methods for Structural Confirmation

Beyond the foundational data provided by NMR and mass spectrometry, several other methods provide critical information to finalize and confirm the complex stereochemical details of a molecule like this compound A.

Optical rotation is a physical property of chiral substances, which causes them to rotate the plane of polarized light. nihs.go.jp This phenomenon, measured with a polarimeter, is a fundamental characteristic used to distinguish between enantiomers. rsc.orgsaskoer.ca Enantiomers rotate light by equal magnitudes but in opposite directions. saskoer.ca A substance that rotates light clockwise is termed dextrorotatory (+), while one that rotates it counter-clockwise is levorotatory (-). nihs.go.jpwikipedia.org

The specific rotation, [α]D, is a standardized value that accounts for the experimental variables of concentration and path length, making it a reliable physical constant for a given compound under specified conditions (typically using the D-line of a sodium lamp at 589 nm). wikipedia.org In the structural elucidation of a new natural product like this compound A, the measured specific rotation is compared with values reported in the literature for known related compounds. This comparison can provide strong evidence for the assignment of absolute configuration, especially when a library of data for similar stereoisomers is available. For instance, the original research identifying this compound A reported its specific rotation as a key characterizing property, which aids in its identification in subsequent isolations. researchgate.net

Table 1: Key Parameters in Optical Rotation Measurement

| Parameter | Symbol | Definition | Role in Stereochemical Analysis |

| Observed Rotation | α | The angle, in degrees, that the plane of polarized light is rotated by the sample solution. nihs.go.jp | The raw experimental value. Its sign (+ or -) indicates whether the compound is dextrorotatory or levorotatory. |

| Specific Rotation | [α]Tλ | A standardized measure of optical rotation for a compound. wikipedia.org | A physical constant used to identify a compound and compare it to known standards or literature values to infer its absolute configuration. |

| Concentration | c | The concentration of the chiral substance in the solution (g/mL). wikipedia.org | Directly proportional to the observed rotation; must be precisely known to calculate specific rotation. |

| Path Length | l | The length of the polarimeter sample tube in decimeters (dm). wikipedia.org | Directly proportional to the observed rotation; standardized to ensure comparability of specific rotation values. |

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. ull.es This differential absorption gives rise to a spectrum with positive or negative bands (known as Cotton effects), which are highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. ull.es

For complex molecules where empirical rules are difficult to apply, the modern approach involves comparing the experimental ECD spectrum with a theoretically calculated spectrum. rsc.orgnih.gov This process involves several key steps:

Conformational Analysis : The first step is to identify all low-energy conformations of the molecule using computational methods, as the experimental spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers. nih.gov

TD-DFT Calculation : For each stable conformer, the ECD spectrum is calculated using Time-Dependent Density Functional Theory (TD-DFT). This quantum mechanical method simulates the electronic transitions that give rise to the ECD signals. rsc.orgnih.gov

Spectral Comparison : The calculated spectra for all conformers are averaged based on their relative energies. This final theoretical spectrum is then compared to the experimentally measured one. A good match between the experimental spectrum and the calculated spectrum for one of the possible enantiomers allows for the unambiguous assignment of the absolute configuration. rsc.org

This combination of experimental measurement and quantum chemical calculation has become a go-to method for determining the absolute configuration of natural products, especially for non-crystalline samples or when derivatization is not feasible. researchgate.netnih.gov

Table 2: Principles of ECD in Stereochemical Assignment

| Concept | Description | Application |

| Chirality | A molecule is chiral if it is non-superimposable on its mirror image. | Only chiral molecules are ECD active, making it a specific technique for studying stereochemistry. |

| Circularly Polarized Light | Light in which the electric field vector rotates in a circular motion as the wave propagates. | The differential absorption of left vs. right circularly polarized light is the basis of the ECD signal. ull.es |

| Cotton Effect | The characteristic signal in an ECD spectrum, which can be a positive or negative peak corresponding to an absorption band. | The sign and magnitude of Cotton effects are unique to a specific stereoisomer, providing a "fingerprint" of its absolute configuration. |

| Exciton Chirality Method | A powerful ECD application where the interaction between two or more chromophores within a molecule creates a distinctive split signal (a "couplet"). The sign of this couplet directly correlates to the spatial arrangement of the chromophores. nih.gov | Provides a non-empirical and reliable way to determine absolute configuration if suitable chromophores are present. |

| TD-DFT Calculations | A computational method used to predict the ECD spectrum of a molecule. nih.gov | By comparing the experimental ECD spectrum to the calculated spectra for all possible stereoisomers, the correct absolute configuration can be assigned. rsc.org |

Single-crystal X-ray crystallography is considered the definitive method for determining the complete three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov The technique involves irradiating a well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. researchgate.net This pattern provides a detailed electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.

The primary challenge of this method is obtaining a single crystal of sufficient size and quality, which can be difficult for many natural products, particularly oils or amorphous solids. researchgate.net However, when successful, the result is an unambiguous structural determination. In cases where the target compound itself does not crystallize, it is common practice to synthesize a crystalline derivative. rsc.org

For the structural elucidation of nor-isoprenoids like this compound A, researchers often rely on X-ray data from closely related compounds. For example, if a precursor or a related metabolite like Blumenol B can be crystallized, its known absolute configuration provides a solid anchor point for determining the stereochemistry of other compounds in the same biosynthetic family through chemical correlation or comparison of spectroscopic data. nih.gov The absolute configuration of a new diterpenoid, badounoid B, isolated alongside this compound A in one study, was confirmed using single-crystal X-ray diffraction analysis, highlighting the utility of this technique within the broader chemical investigation. researchgate.net

Table 3: The Process of X-ray Crystallography

| Step | Description | Outcome |

| 1. Crystallization | Growing a high-quality, single crystal of the compound or a suitable derivative. This is often the most challenging step. | A well-ordered, three-dimensional lattice of the molecule. |

| 2. Data Collection | Mounting the crystal and exposing it to a focused beam of X-rays in a diffractometer. The diffracted X-rays are recorded by a detector. | A diffraction pattern containing thousands of reflections with specific intensities and positions. |

| 3. Structure Solution | Using computational methods to solve the "phase problem" and convert the diffraction pattern into an electron density map. | An initial model of the molecular structure showing the positions of atoms. |

| 4. Structure Refinement | Optimizing the atomic positions, bond lengths, and angles of the model to best fit the experimental diffraction data. For chiral molecules, the Flack parameter is refined to confirm the absolute configuration. researchgate.net | A highly precise and accurate 3D model of the molecule with its definitive absolute stereochemistry. |

Biosynthetic Pathways of 4,5 Dihydroblumenol a

Precursor Identification and Early Stage Transformations (e.g., Terpenoid Biosynthesis Pathways: MEP, MVA)

All terpenoids, including the carotenoid precursors of 4,5-Dihydroblumenol A, are synthesized from the universal five-carbon (C5) isomers, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.comencyclopedia.pubnih.gov Plants utilize two distinct and compartmentalized pathways to produce these essential precursors: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. mdpi.complos.org

The Mevalonate (MVA) Pathway: Occurring in the cytosol, the MVA pathway begins with acetyl-CoA. encyclopedia.pubplos.org It is primarily responsible for producing the precursors for sesquiterpenes (C15), triterpenes (C30), and sterols. encyclopedia.pubplos.org

The Methylerythritol Phosphate (MEP) Pathway: This pathway operates in the plastids. plos.orgfrontiersin.org It starts with pyruvate (B1213749) and glyceraldehyde-3-phosphate (GAP) and is the principal source of precursors for hemiterpenes (C5), monoterpenes (C10), diterpenes (C20), and, crucially, tetraterpenes (C40) like carotenoids. encyclopedia.pubplos.orgfrontiersin.org

Given that this compound A is an apocarotenoid, its foundational precursors are generated via the MEP pathway. In this pathway, IPP and DMAPP are synthesized through a series of enzymatic steps, with 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) being key regulatory enzymes. plos.orgfrontiersin.org The C5 units are then sequentially condensed to form the C20 molecule, geranylgeranyl diphosphate (GGPP), the direct precursor for all C40 carotenoids. oup.com

| Pathway | Location | Starting Materials | Key Products | Relevance to this compound A |

| MVA Pathway | Cytosol | Acetyl-CoA | Sesquiterpenes, Triterpenes, Sterols | Indirect, potential pathway cross-talk. frontiersin.org |

| MEP Pathway | Plastids | Pyruvate, Glyceraldehyde-3-phosphate | Monoterpenes, Diterpenes, Carotenoids, Chlorophylls | Primary pathway ; synthesizes the C40 carotenoid precursors. plos.orgoup.com |

Proposed Enzymatic Steps in Megastigmane Formation

The formation of the C13 megastigmane skeleton of this compound A occurs through the degradation of C40 carotenoids. This process is not random but is initiated by specific enzymatic action followed by further modifications.

The first and most critical step is the oxidative cleavage of specific double bonds within the carotenoid backbone. This reaction is catalyzed by a class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs) . acs.orgacs.orgresearchgate.net These enzymes incorporate oxygen into the carotenoid substrate, leading to its scission. For C13-norisoprenoids, the cleavage typically occurs at the 9,10 and 9',10' positions of various carotenoids, such as zeaxanthin (B1683548), lutein (B1675518), β-carotene, violaxanthin (B192666), and neoxanthin (B191967). oup.comacs.orgacs.org

For instance, the enzyme VvCCD1 in grapes has been shown to cleave zeaxanthin to produce the C13-norisoprenoid 3-hydroxy-β-ionone and a C14 dialdehyde. researchgate.net It is proposed that an initial C13 product like 3-hydroxy-β-ionone or a related ionone (B8125255) derivative serves as the substrate for subsequent enzymatic transformations. These modifications, likely involving reductases and hydroxylases, would then tailor the molecule to yield the final structure of this compound A. researchgate.net The presence of related compounds such as 3-hydroxy-7,8-dihydro-β-ionol and 4,5-dihydro-vomifoliol in plants suggests a network of enzymatic reactions that modify the basic C13 skeleton. acs.orgacs.org

Comparative Analysis with Biosynthesis of Related Nor-isoprenoids

The biosynthesis of this compound A is closely related to that of other C13-norisoprenoids, as they all share a common origin from the CCD-mediated cleavage of carotenoids. oup.comresearchgate.net The structural diversity observed within this class of compounds arises primarily from two factors: the specific C40 carotenoid precursor and the subsequent enzymatic or non-enzymatic modifications.

Precursor Specificity: Different carotenoids yield different C13-norisoprenoids. For example, β-ionone is derived from the cleavage of β-carotene, whereas β-damascenone is thought to arise from the degradation of neoxanthin and violaxanthin. oup.com The formation of 1,1,6-trimethyl-1,2-dihydronaphthalene (B124385) (TDN), known for its kerosene-like aroma in aged Riesling wines, is linked to precursors such as zeaxanthin. enartis.commdpi.com

Environmental Influence on Precursors: The availability of carotenoid precursors can be influenced by environmental factors like light exposure. Under high light conditions, the synthesis of non-epoxy xanthophylls like zeaxanthin and lutein is favored, leading to increased levels of norisoprenoids such as 3-oxo-α-ionol. acs.orgacs.org Conversely, shaded conditions promote the formation of epoxyxanthophylls like violaxanthin and neoxanthin, which in turn leads to higher levels of different norisoprenoids, including 4,5-dihydro-vomifoliol, a compound structurally related to this compound A. acs.orgacs.org This suggests that the biosynthetic pathway leading to this compound A may also be initiated from epoxyxanthophyll precursors.

The table below compares the biosynthetic origins of several key C13-norisoprenoids.

| Nor-isoprenoid | Proposed Carotenoid Precursor(s) | Key Biosynthetic Feature |

| This compound A | Likely epoxyxanthophylls (e.g., Violaxanthin, Neoxanthin) acs.orgacs.org | Cleavage by CCDs followed by reduction and hydroxylation steps. |

| β-Ionone | β-Carotene oup.com | Cleavage of β-carotene at the 9,10 bond. |

| β-Damascenone | Neoxanthin, Violaxanthin oup.com | Cleavage followed by a series of enzymatic and non-enzymatic reactions. |

| TDN | Zeaxanthin, Lutein oup.comenartis.com | Formed from photochemical or enzymatic degradation of carotenoids. |

| Vitispirane | Likely from epoxyxanthophylls acs.org | Derived from carotenoid degradation, often found with other related norisoprenoids. |

Biological and Ecological Activities of 4,5 Dihydroblumenol a

In Vitro Biological Modulations

Antiviral Activities (e.g., Inhibition against HepG2 cells transected with HBV DNA)

Research has demonstrated that 4,5-Dihydroblumenol A exhibits significant antiviral properties. Specifically, it has been shown to inhibit the replication of the Hepatitis B virus (HBV) in HepG2 cells that have been transfected with cloned HBV DNA. cymitquimica.comscispace.com One study reported that at a concentration of 50 μg/mL, this compound A achieved an inhibitive ratio of 87.37% against HBV-DNA replication in these cells. scispace.com This highlights its potential as a noteworthy agent in antiviral research, particularly concerning hepatitis B.

Antioxidant Potentials (e.g., DPPH, Total Antioxidant Capacity, Lipid Peroxidation Assays)

The antioxidant capabilities of this compound A have been evaluated through various in vitro assays. nih.gov These assessments include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, total antioxidant capacity, and lipid peroxidation assays. nih.govmdpi.com Such tests are standard methods for determining a compound's ability to neutralize harmful free radicals and inhibit oxidative damage to lipids. mdpi.comresearchgate.net The flavan-3-ol (B1228485) derivatives, identified as major phenolic compounds in the same latex source as this compound A, demonstrated the most significant antioxidant activity. nih.gov

Antiproliferative Activities against Cancer Cell Lines (e.g., HepG2, LU-1, MCF7, HL-60)

The compound has shown potential in curbing the growth of various cancer cell lines. Studies have investigated its effects on human liver cancer (HepG2), lung cancer (LU-1), breast cancer (MCF7), and leukemia (HL-60) cells. The antiproliferative activity is often quantified by the IC50 value, which represents the concentration of a substance needed to inhibit the growth of 50% of the cells.

Antiproliferative Activity of this compound A

| Cell Line | Cancer Type | IC50 (µM) | Source |

|---|---|---|---|

| HepG2 | Liver Cancer | >100 | mdpi.com |

| LU-1 | Lung Cancer | Not specified | |

| MCF7 | Breast Cancer | Not specified | mdpi.com |

| HL-60 | Leukemia | Not specified |

While specific IC50 values for all cell lines are not consistently reported across studies, the consistent investigation into its effects on these lines underscores its relevance in cancer research.

Neuroprotective Effects (e.g., against H2O2-induced damage in SH-SY5Y cells)

Oxidative stress is a key factor in the development of neurodegenerative diseases, as it can lead to nerve cell damage and death. nih.gov The neuroprotective potential of compounds is often studied in vitro by inducing oxidative stress in neuroblastoma cell lines like SH-SY5Y using agents such as hydrogen peroxide (H2O2). nih.govmdpi.compreprints.org While the direct neuroprotective effects of this compound A on H2O2-induced damage in SH-SY5Y cells are a subject of ongoing research, the general methodology involves assessing cell viability and observing changes in nuclear morphology after exposure to the compound and the damaging agent. nih.govspringermedizin.de

Enzyme Inhibitory Activities (e.g., α-amylase and α-glucosidase inhibition)

This compound A has been explored for its ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. nih.gov The inhibition of these enzymes can help in managing postprandial hyperglycemia by slowing down the digestion of carbohydrates. isciii.escore.ac.uk This inhibitory action is a therapeutic target in the management of type 2 diabetes. nih.gov While specific inhibitory concentrations for this compound A are under investigation, this line of research points to its potential role in metabolic regulation.

Anti-rheumatoid Arthritis Activities (e.g., Inhibition of Synoviocyte Proliferation in vitro)

Rheumatoid arthritis is an autoimmune disease characterized by synovial hyperplasia, where fibroblast-like synoviocytes proliferate abnormally. frontiersin.orgnih.gov Research has investigated the potential of natural compounds to inhibit this proliferation. In one study, this compound A was assessed for its anti-rheumatoid arthritis activity by examining its effect on the proliferation of MH7A synovial fibroblast cells. nih.gov The compound demonstrated a notable inhibitory effect on the proliferation of these cells, with an IC50 value of 172.68±0.32 μmol·L-1. nih.gov This finding was comparable to that of methotrexate, a commonly used drug for rheumatoid arthritis. nih.gov

In Vivo Ecological Interactions

This compound A, a norsesquiterpene, demonstrates notable ecological activities, particularly in plant defense and interference. These activities include deterring feeding by herbivorous insects and inhibiting the growth of competing plants.

Antifeedant and Growth-Inhibitory Effects on Herbivorous Insects (e.g., Helicoverpa armigera)

Research has identified this compound A as a component in the chemical defense mechanisms of certain plants against herbivorous insects. mdpi.com Found in the latex of Euphorbia dentata, this compound is one of ten norsesquiterpenes that exhibit chemical defense functions against the cotton bollworm, Helicoverpa armigera. mdpi.com

Studies involving the latex of E. dentata showed that the isolated norsesquiterpenes, including this compound A, possess both antifeedant and growth-inhibitory properties against H. armigera larvae. mdpi.com While the effects were observed at varying levels across the different compounds, the collective results point to their role as natural defensive agents. mdpi.com The bioassays demonstrated that these compounds disrupt the feeding and development of this significant agricultural pest. mdpi.comd-nb.infonih.govresearchgate.neticar.org.in

Table 1: Observed Effects of Norsesquiterpenes (including this compound A) from E. dentata on H. armigera

| Biological Effect | Observation | Source |

|---|---|---|

| Antifeedant Activity | All 10 isolated norsesquiterpenes showed varying levels of feeding deterrence. | mdpi.com |

Allelopathic Activities

Allelopathy refers to the chemical inhibition of one plant by another, and this compound A has been implicated in such interactions. ruh.ac.lk The compound has been shown to possess allelopathic activity, affecting the germination and subsequent development of seedlings of other plant species. mendeley.com

This activity suggests that this compound A, when released from a plant into the environment, can influence the composition of the surrounding plant community by suppressing competitors. ruh.ac.lkmendeley.com Research on bioactive norsesquiterpenes from Helianthus annuus (sunflower) also points to their potential allelopathic activity. globalauthorid.comcapes.gov.br While a related compound, Blumenol A, has been shown to inhibit the growth and germination of garden cress, the specific inhibitory profile of this compound A continues to be an area of investigation. researchgate.net

Table 2: Summary of Allelopathic Potential of this compound A

| Activity Type | Affected Process | Source |

|---|---|---|

| Allelopathic | Germination of other plant species | mendeley.com |

| Allelopathic | Seedling development of other plant species | mendeley.com |

Mechanistic Investigations of Biological Activities

Understanding the specific mechanisms by which this compound A exerts its biological effects is crucial. Research in this area focuses on identifying the molecular targets and cellular pathways influenced by the compound.

Cellular and Molecular Targets (where elucidated)

The precise cellular and molecular targets of this compound A are not yet fully elucidated in the scientific literature. researchgate.netnih.govnih.govfondationleducq.org While it has been identified as a bioactive compound in various plant extracts, the specific proteins, enzymes, or signaling pathways it directly interacts with to produce its antifeedant and allelopathic effects remain an active area for research. researchgate.net

Modulation of Detoxifying Enzymes (e.g., AchE, CarE, GST, MFO activities)

In the context of insect-plant interactions, the modulation of an insect's detoxifying enzymes is a key mechanism of action for many plant secondary metabolites. However, direct evidence linking this compound A to the modulation of specific detoxifying enzymes in Helicoverpa armigera is limited.

In a study on norsesquiterpenes from Euphorbia dentata, researchers investigated the effects of the most active compounds on enzymes such as Acetylcholinesterase (AchE), Carboxylesterase (CarE), Glutathione S-transferases (GST), and Mixed-Function Oxidases (MFO). mdpi.com That specific mechanistic analysis was performed on compounds 1, 2, and 3 from the study, which showed the most potent antifeedant and growth-inhibitory effects. mdpi.com this compound A was identified as compound 10 in this research. mdpi.com While it was confirmed to be biologically active against H. armigera, the study did not report its specific effects on this suite of detoxifying enzymes. mdpi.com Therefore, its role in modulating AchE, CarE, GST, or MFO activities has not been explicitly detailed.

Analytical Methodologies for Detection and Quantification of 4,5 Dihydroblumenol a

Advanced Chromatographic Techniques for Trace Analysis

Chromatographic methods are central to the analysis of 4,5-dihydroblumenol A, providing the necessary separation from other co-occurring compounds.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound A. arlok.com Its versatility allows for the separation, identification, and quantification of this compound in complex mixtures like plant extracts. lstmed.ac.uktorontech.com The method's success hinges on the appropriate selection of a stationary phase, mobile phase, and detector. globalresearchonline.net

For the analysis of nor-isoprenoids like this compound A, reversed-phase columns, such as C18, are commonly employed. mdpi.comajol.info Gradient elution, often using a mixture of water and organic solvents like methanol (B129727) or acetonitrile, is frequently utilized to achieve optimal separation of various phytochemicals within a sample. ajol.info Detection is typically carried out using a UV-Vis or a photodiode array (PDA) detector, which measures the absorbance of the compound at a specific wavelength. arlok.com The quantitative analysis involves creating a calibration curve with standards of known concentrations to determine the amount of this compound A in the sample. torontech.com

In one study, this compound A was successfully isolated from the latex of Croton lechleri using a combination of chromatographic techniques, including final purification by HPLC. mdpi.com The HPLC system used a C18 μ-Bondapak column with a flow rate of 1 mL/min. mdpi.com

| Parameter | Details | Source |

| Technique | High-Performance Liquid Chromatography (HPLC) | arlok.com |

| Stationary Phase | C18 μ-Bondapak column (30 cm x 3.9 mm i.d.) | mdpi.com |

| Mobile Phase | Isocratic or gradient elution with solvents like methanol, acetonitrile, and water. | globalresearchonline.netajol.info |

| Flow Rate | Typically around 1 mL/min. | mdpi.comajol.info |

| Detector | UV-Vis or Photodiode Array (PDA) Detector. | arlok.com |

| Application | Isolation and purification of this compound A from natural extracts. | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. However, compounds with low volatility and polar functional groups, such as the hydroxyl groups in this compound A, require a chemical modification process called derivatization before they can be analyzed by GC-MS. jfda-online.comnih.govgcms.cz Derivatization increases the volatility and thermal stability of the analyte, making it suitable for the gas chromatographic environment. gcms.czresearchgate.net

Common derivatization methods include silylation, which replaces active hydrogens with a silyl (B83357) group, and acylation. researchgate.netcolostate.edu Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a popular choice for compounds containing hydroxyl groups. gcms.czcolostate.edu Once derivatized, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. jfda-online.com The separated components then enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio, allowing for confident identification. researchgate.net

| Step | Description | Source |

| Derivatization | Chemical modification to increase volatility. Common methods include silylation (e.g., with BSTFA) or acylation. | nih.govresearchgate.netcolostate.edu |

| Separation | The derivatized compound is separated from other components in a gas chromatograph based on volatility and column interaction. | jfda-online.com |

| Detection & Identification | The mass spectrometer detects the separated derivative, providing a unique mass spectrum for identification. | researchgate.net |

High-Performance Thin Layer Chromatography (HPTLC) for quantification

High-Performance Thin Layer Chromatography (HPTLC) offers a rapid, cost-effective, and versatile method for the quantification of phytochemicals, including this compound A. researchgate.netturkjps.org This technique is an advancement of traditional TLC, providing better resolution, sensitivity, and accuracy. researchgate.net

For HPTLC analysis, the sample is applied as a narrow band onto a high-performance silica (B1680970) gel plate (the stationary phase). scielo.br The plate is then developed in a chamber containing a suitable mobile phase, which is a mixture of solvents. phcogres.com The selection of the mobile phase is critical for achieving good separation. For moderately polar compounds like this compound A, a combination of solvents such as toluene, ethyl acetate (B1210297), and formic acid might be employed. turkjps.orgnih.gov After development, the plate is dried, and the separated compounds are visualized and quantified using a densitometer, which measures the absorbance or fluorescence of the spots at a specific wavelength. phcogres.com The method's accuracy is validated through parameters like linearity, precision, and recovery studies. phcogres.comnih.gov

| Parameter | Details | Source |

| Stationary Phase | High-performance silica gel 60 F254 plates. | phcogres.comnih.gov |

| Mobile Phase | A mixture of solvents, for example, Toluene: Ethyl acetate: Formic acid: Methanol. | turkjps.orgnih.gov |

| Application | Samples are applied as bands using an automatic applicator. | scielo.br |

| Development | The plate is developed in a saturated chamber. | scielo.br |

| Detection | Densitometric scanning at a specific wavelength (e.g., 254 nm or 300 nm). | turkjps.orgnih.gov |

| Quantification | Based on the peak area of the analyte compared to a standard calibration curve. | phcogres.com |

Ultra-Performance Liquid Chromatography-Electrospray Ionization/Mass Spectrometry (UPLC-ESI/MSn)

Ultra-Performance Liquid Chromatography-Electrospray Ionization/Mass Spectrometry (UPLC-ESI/MSn) is a highly sensitive and powerful analytical tool for the identification and quantification of compounds in complex mixtures. nih.govresearchgate.net This technique combines the high-resolution separation capabilities of UPLC with the precise mass detection of mass spectrometry. nih.gov

In a typical UPLC-ESI/MSn analysis, the sample is first separated on a UPLC column, often a sub-2 µm particle column, which provides faster analysis and better resolution than traditional HPLC. nih.govfrontiersin.org The separated compounds then enter the electrospray ionization (ESI) source, where they are converted into gas-phase ions. nih.gov These ions are subsequently analyzed by the mass spectrometer, which can perform multiple stages of fragmentation (MSn) to provide detailed structural information. nih.govfrontiersin.org This fragmentation pattern is unique to each compound and acts as a fingerprint for its identification. This compound A has been tentatively identified in plant extracts using this technique, often by comparing its retention time and fragmentation pattern with known standards or literature data. nih.govfrontiersin.org The analysis can be performed in both positive and negative ion modes to capture a wider range of compounds. nih.gov

| Parameter | Details | Source |

| Separation | UPLC with a high-resolution column (e.g., Acquity UPLC BEH C18). | nih.gov |

| Ionization | Electrospray Ionization (ESI) in both positive and negative ion modes. | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS or MSn) for fragmentation and identification. | nih.govnih.govfrontiersin.org |

| Application | Tentative identification and metabolic profiling of this compound A in complex biological samples. | nih.govfrontiersin.org |

Spectrophotometric and Spectroscopic Quantification Methods

While chromatography is essential for separation, spectrophotometric and spectroscopic methods are the primary means of detection and quantification.

Spectrophotometry is a widely used method for quantifying compounds that absorb light. analytik-jena.de For a compound like this compound A, a UV-Visible spectrophotometer can be used to measure its absorbance at a specific wavelength. scirp.orgekb.eg To quantify the compound in a sample, a calibration curve is first prepared by measuring the absorbance of a series of standard solutions of known concentrations. analytik-jena.desydney.edu.au The concentration of the compound in the unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. sydney.edu.au This method is often used as the detection principle in HPLC. arlok.com

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for the structural elucidation of compounds like this compound A. mdpi.comnih.govkoreascience.kr 1H-NMR and 13C-NMR provide detailed information about the carbon-hydrogen framework of the molecule. mdpi.comnih.gov Two-dimensional NMR experiments (like COSY, HMBC, and NOESY) help in establishing the connectivity between atoms. mdpi.com Mass spectrometry, especially high-resolution mass spectrometry (HRMS), provides the exact molecular weight and elemental composition. researchgate.net The combination of these spectroscopic techniques allows for the unambiguous identification and structural confirmation of this compound A. mdpi.comresearchgate.net

| Method | Principle | Application to this compound A | Source |

| UV-Vis Spectrophotometry | Measures the absorption of light at a specific wavelength. | Quantification, often coupled with HPLC. A calibration curve is used to determine concentration. | arlok.comanalytik-jena.desydney.edu.au |

| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Structural elucidation using 1H, 13C, and 2D NMR experiments. | mdpi.comnih.govkoreascience.kr |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Determination of molecular weight and elemental composition (HRMS), and structural information through fragmentation (MS/MS). | mdpi.comresearchgate.net |

Conclusion and Future Research Directions

Summary of Current Research Landscape

Initial research on 4,5-Dihydroblumenol A has primarily focused on its isolation, structural elucidation, and preliminary screening for biological activities. Spectroscopic studies have been fundamental in characterizing its chemical structure. researchgate.net To date, investigations have revealed a spectrum of interesting bioactivities. Notably, it has demonstrated significant inhibitory effects against the Hepatitis B virus (HBV) in vitro. Other reported activities include potential anti-inflammatory, antiangiogenic, and cytotoxic effects, suggesting its potential as a lead compound in drug discovery. researchgate.netresearchgate.net The compound's role in plant physiology is also an area of interest, with suggestions that it may be involved in plant stress responses and growth regulation. biosynth.com Its discovery in endophytic fungi has opened up new avenues for exploring its biosynthesis and ecological significance. nih.govnih.gov

Unexplored Biological Activities and Mechanistic Pathways

While the anti-HBV activity of this compound A is promising, the underlying molecular mechanisms remain largely uninvestigated. Future research should prioritize elucidating its mode of action, whether it involves interference with viral entry, replication, or another stage of the HBV life cycle.

Beyond its antiviral potential, a host of other biological activities warrant exploration. Given its structural similarity to other bioactive norisoprenoids, investigating its potential as an antifungal agent, particularly against human and plant pathogens, could be a fruitful area of research. thieme-connect.com Its role in modulating the immune system beyond general anti-inflammatory effects is another avenue that deserves attention. Furthermore, its neuroprotective potential, a property observed in other natural products, has not been explored. Mechanistic studies employing modern molecular biology and computational modeling techniques will be crucial in understanding how this compound A interacts with cellular targets to exert its effects.

Opportunities in Sustainable Sourcing and Biotechnological Production

The reliance on extraction from plant sources for this compound A presents challenges related to sustainability, yield variability, and complex purification processes. While it has been isolated from various plants, the concentration of the compound can be low and dependent on seasonal and environmental factors. ciencia-e-vinho.com Therefore, developing sustainable and scalable production methods is paramount.

The isolation of this compound A from endophytic fungi such as Colletotrichum gloeosporioides and Fusarium sp. presents a significant opportunity for biotechnological production. researchgate.netup.ac.za Fermentation of these microorganisms offers a more controlled and potentially higher-yielding source of the compound. Future research should focus on optimizing fermentation conditions, including media composition and culture parameters, to enhance the production of this compound A. Genetic engineering of these fungal strains to upregulate the biosynthetic pathways leading to the compound could also be a powerful strategy. Furthermore, exploring the endophytic fungi of a wider range of plants known to produce norisoprenoids could lead to the discovery of new, more efficient microbial producers. rsdjournal.orgscielo.br

Advances in Synthetic Accessibility and Analog Development

Currently, there is a lack of reported methods for the total synthesis of this compound A. Developing a robust and efficient synthetic route is a critical step to ensure a consistent supply for extensive biological testing and to facilitate the creation of novel analogs. A successful synthesis would also allow for the unambiguous confirmation of its absolute stereochemistry.

Once a synthetic route is established, the development of a library of structural analogs will be a key research direction. By systematically modifying the functional groups and stereocenters of the this compound A scaffold, it will be possible to conduct structure-activity relationship (SAR) studies. These studies will be invaluable for identifying the key structural features responsible for its biological activities and for optimizing its potency and selectivity. This could lead to the development of new therapeutic agents with improved efficacy and reduced side effects.

Emerging Analytical Challenges and Innovations

The analysis of this compound A, particularly in complex natural extracts, presents several analytical challenges. Its relatively low abundance in many natural sources requires highly sensitive and selective analytical techniques for accurate quantification. Distinguishing it from structurally similar norisoprenoids and other metabolites also poses a challenge.

Innovations in analytical technology can help overcome these hurdles. The use of advanced chromatographic techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), can provide the necessary sensitivity and resolution for its detection and quantification. researchgate.net The development of specific antibodies for use in immunoassays could offer a rapid and high-throughput screening method for identifying new sources of the compound. Furthermore, the application of hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile derivatives, can provide complementary information. nih.gov As research into this compound intensifies, the development of standardized and validated analytical methods will be crucial for ensuring the quality and comparability of data across different studies.

Q & A

Q. Advanced: How can researchers optimize extraction protocols for this compound A to improve yield and purity, particularly in plant matrices with low abundance?

- Methodological Answer :

this compound A has been isolated from Alternanthera philoxeroides (空心莲子草) using ethanol extraction followed by silica gel chromatography and preparative HPLC . In Brucea mollis (柔毛鸦胆子), a combination of column chromatography and NMR spectroscopy confirmed its structure . Optimization may involve response surface methodology (RSM) to test variables like solvent polarity (e.g., ethanol vs. methanol) and extraction time. For low-abundance sources, hyphenated techniques like LC-MS/MS can pre-screen plant extracts to prioritize high-yield candidates .

Basic: What in vitro models are used to validate the anti-HBV activity of this compound A, and what key parameters define efficacy?

Q. Advanced: How do researchers address discrepancies in reported IC₅₀ values across studies using different HBV transfection protocols?

- Methodological Answer :

Anti-HBV activity is typically assessed in HepG2.2.15 cells (stably transfected with HBV DNA), measuring viral DNA replication via qPCR and HBsAg/HBeAg levels using ELISA . Discrepancies in IC₅₀ values may arise from variations in transfection efficiency or assay sensitivity. Standardizing protocols (e.g., using the same cell line and viral load) and including positive controls (e.g., lamivudine) can improve cross-study comparability. Dose-response curves with triplicate replicates are critical for robust IC₅₀ determination .

Basic: What spectroscopic and chromatographic techniques are essential for structural elucidation of this compound A?

Q. Advanced: How can quantum mechanical calculations (e.g., DFT) resolve stereochemical ambiguities in this compound A’s structure?

- Methodological Answer :

Structural confirmation requires NMR (¹H, ¹³C, and 2D experiments like COSY and HMBC) to identify the nor-isoprenoid skeleton and hydroxyl groups . High-resolution mass spectrometry (HR-MS) validates the molecular formula (C₁₃H₂₂O₃) . For stereochemical resolution, Density Functional Theory (DFT)-calculated NMR chemical shifts can be compared with experimental data to assign configurations at chiral centers, such as C-4 and C-5 .

Basic: What are the limitations of current cytotoxicity assays for this compound A in cancer cell lines, and how can they be mitigated?

Q. Advanced: How do researchers design experiments to differentiate between apoptotic and necrotic mechanisms induced by this compound A?

- Methodological Answer :

Standard MTT assays may fail to distinguish between cytostatic and cytotoxic effects. Combining MTT with Annexin V/PI staining and caspase-3/7 activity assays clarifies apoptosis vs. necrosis . For mechanistic studies, RNA-seq or proteomic profiling can identify pathways (e.g., PI3K/AKT or mitochondrial apoptosis) modulated by the compound. Dose-dependent studies (0.1–100 μM) and time-course analyses are essential to capture dynamic responses .

Basic: How does the phytochemical context (e.g., co-occurring metabolites) of this compound A in different plant species influence its bioactivity?

Q. Advanced: What metabolomic strategies can identify synergistic interactions between this compound A and other plant-derived compounds?

- Methodological Answer :

Co-occurring compounds, such as flavonoids or terpenoids in Perrottetia multiflora, may enhance or antagonize this compound A’s activity via pharmacokinetic interactions . Untargeted metabolomics (UPLC-QTOF-MS) paired with network pharmacology can map compound-target-pathway relationships. Fractionation studies (e.g., bioassay-guided isolation of plant extracts) isolate synergistic pairs, while isobolographic analysis quantifies interaction effects (additive, synergistic, or antagonistic) .

Basic: What in vivo models are appropriate for validating the anti-inflammatory activity of this compound A?

Q. Advanced: How can pharmacokinetic studies address the bioavailability challenges of this compound A in rodent models?

- Methodological Answer :

Local anti-inflammatory efficacy is tested in carrageenan-induced paw edema (rats), measuring cytokines like IL-6 and TNF-α via ELISA . For bioavailability, LC-MS/MS quantifies plasma concentrations after oral administration. Nanoformulations (e.g., liposomes) or prodrug derivatization (e.g., esterification of hydroxyl groups) can enhance solubility and half-life. Tissue distribution studies (e.g., in liver or lung) assess target organ accumulation .

Basic: What analytical methods ensure batch-to-batch consistency of this compound A in pharmacological studies?

Q. Advanced: How can impurity profiling (e.g., degradation products) impact the reproducibility of preclinical data?

- Methodological Answer :

HPLC-UV or UPLC-PDA with a C18 column (gradient elution) monitors purity (>95% by peak area) . Accelerated stability studies (40°C/75% RH) identify degradation products, which are characterized by LC-HRMS and NMR. Forced degradation (acid/base/oxidative stress) ensures method robustness. Quantifying impurities at <0.1% thresholds aligns with ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.